

# Comparative pharmacodynamic profiling of Ceftolozane and ceftazidime

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Ceftolozane |           |
| Cat. No.:            | B606591     | Get Quote |

# A Comparative Pharmacodynamic Profile: Ceftolozane vs. Ceftazidime

This guide provides a detailed comparison of the pharmacodynamic properties of **ceftolozane** and ceftazidime, two cephalosporin antibiotics critical in the management of infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. The addition of  $\beta$ -lactamase inhibitors, tazobactam to **ceftolozane** and avibactam to ceftazidime, significantly broadens their spectrum of activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

## In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of **ceftolozane**, often combined with tazobactam (C/T), is consistently demonstrated to be superior to ceftazidime, particularly against challenging isolates of P. aeruginosa. **Ceftolozane**'s structural design, featuring a heavier side-chain, provides enhanced stability against hydrolysis by AmpC  $\beta$ -lactamases, a common resistance mechanism in P. aeruginosa.[1] Furthermore, its efficacy is less affected by the loss of porin channels, another mechanism that can reduce the susceptibility to ceftazidime.[1]

Numerous studies highlight that C/T exhibits greater in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa compared to ceftazidime/avibactam (CZA).[2] Against  $\beta$ -lactam-resistant P. aeruginosa, C/T has shown higher susceptibility rates



than CZA (72.5% vs. 61.8%).[3] Notably, a significant portion of CZA-resistant isolates remain susceptible to C/T.[3]

However, the activity of CZA is noteworthy against isolates producing certain  $\beta$ -lactamases, such as Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48, where it generally shows better activity than C/T. Against extended-spectrum  $\beta$ -lactamase (ESBL)-producing isolates, both combinations show high susceptibility, though CZA may have slightly lower minimum inhibitory concentrations (MICs).

**Table 1: Comparative In Vitro Activity against** 

Pseudomonas aeruginosa

| Antibiotic<br>Combinatio<br>n | Isolate<br>Phenotype      | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%) | Reference |
|-------------------------------|---------------------------|------------------|------------------|------------------------|-----------|
| Ceftolozane/<br>Tazobactam    | Multidrug-<br>Resistant   | 0.5              | 4                | 95                     |           |
| Ceftazidime/<br>Avibactam     | Multidrug-<br>Resistant   | 1.5              | -                | 94                     |           |
| Ceftolozane/<br>Tazobactam    | Meropenem-<br>Resistant   | -                | -                | 92                     |           |
| Ceftazidime/<br>Avibactam     | Meropenem-<br>Resistant   | -                | -                | 92                     |           |
| Ceftolozane/<br>Tazobactam    | Beta-Lactam-<br>Resistant | -                | -                | 72.5                   |           |
| Ceftazidime/<br>Avibactam     | Beta-Lactam-<br>Resistant | -                | -                | 61.8                   |           |

# Table 2: Comparative In Vitro Activity against Enterobacteriaceae



| Antibiotic<br>Combinatio<br>n | Organism<br>Group                                        | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Susceptibili<br>ty (%) | Reference |
|-------------------------------|----------------------------------------------------------|------------------|------------------|------------------------|-----------|
| Ceftolozane/<br>Tazobactam    | ESBL-<br>producing<br>isolates                           | 0.38             | -                | 96.6                   |           |
| Ceftazidime/<br>Avibactam     | ESBL-<br>producing<br>isolates                           | 0.125            | -                | 100                    |           |
| Ceftolozane/<br>Tazobactam    | Carbapenem-<br>Resistant<br>Enterobacteri<br>aceae (CRE) | ≥256             | -                | 10                     |           |
| Ceftazidime/<br>Avibactam     | Carbapenem-<br>Resistant<br>Enterobacteri<br>aceae (CRE) | ≥256             | -                | 45                     |           |

### In Vivo Efficacy: Animal Model Data

Animal infection models are crucial for evaluating the in vivo pharmacodynamics of antimicrobial agents and for predicting their clinical success. A rabbit pneumonia model was utilized to compare the efficacy of **ceftolozane** with ceftazidime and other β-lactams against P. aeruginosa. In this model, **ceftolozane** demonstrated dose-dependent efficacy. A higher dose of **ceftolozane** (2g three times daily) resulted in a significantly greater reduction in pulmonary bacterial load compared to a lower dose (1g three times daily) and was more effective than ceftazidime. At the 1g dose, **ceftolozane** showed efficacy equivalent to that of ceftazidime.

# Table 3: In Vivo Efficacy in a Rabbit Pneumonia Model against P. aeruginosa



| Treatment Group         | Mean Pulmonary Bacterial<br>Load (log10 CFU/g of lung) | Reference    |
|-------------------------|--------------------------------------------------------|--------------|
| Control                 | $6.3 \pm 0.9$                                          |              |
| Ceftolozane (1g)        | 4.9 ± 0.3                                              | -            |
| Ceftolozane (2g)        | 3.6 ± 0.3                                              | _            |
| Ceftazidime             | 4.8 ± 0.2                                              | -            |
| Imipenem                | 3.9 ± 0.3                                              | <del>-</del> |
| Piperacillin/Tazobactam | 5.5 ± 0.8                                              |              |

# Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD index associated with the efficacy of  $\beta$ -lactam antibiotics is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). For critically ill patients, a target of 100% fT > MIC is often suggested. Both **ceftolozane**/tazobactam and ceftazidime/avibactam are primarily eliminated by the kidneys, necessitating dose adjustments in patients with renal impairment. Pharmacokinetic simulations are employed to optimize dosing regimens to achieve the desired PK/PD targets.

### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of pharmacodynamic studies. Below are standardized protocols for key experiments cited in the comparison of **ceftolozane** and ceftazidime.

### **Minimum Inhibitory Concentration (MIC) Determination**

- 1. Broth Microdilution:
- Preparation of Antibiotic Solutions: Stock solutions of ceftolozane and ceftazidime (with their respective β-lactamase inhibitors at a fixed concentration, e.g., 4 µg/mL) are prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.



- Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

#### 2. Etest:

- Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.
- Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across
  the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
- Application of Etest Strips: Etest strips, which have a predefined gradient of the antibiotic, are placed on the agar surface.
- Incubation: The plates are incubated under the same conditions as the broth microdilution method.
- Reading Results: An elliptical zone of inhibition forms around the strip. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

### **Time-Kill Assay**

- Preparation: Log-phase bacterial cultures (approximately 106 CFU/mL) are prepared in CAMHB.
- Antibiotic Exposure: Antibiotics are added at concentrations corresponding to their free peak physiological levels.
- Sampling: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, and 24 hours).



- Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
- Analysis: The change in bacterial count over time is plotted. Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> reduction in the initial bacterial inoculum.

# **Animal Infection Model (Neutropenic Murine Thigh Infection Model)**

- Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide prior to infection. This minimizes the confounding effects of the host immune system.
- Infection: A standardized inoculum of the test organism (e.g., 106 107 CFU) is injected into the thigh muscle of the mice.
- Treatment: Antibiotic therapy is initiated at a specified time post-infection. Different dosing regimens are administered to different groups of animals.
- Efficacy Assessment: At the end of the treatment period (e.g., 24 or 48 hours), the mice are euthanized, and the thighs are excised and homogenized. The number of viable bacteria in the thigh tissue is quantified by plating serial dilutions.
- PK/PD Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug. The relationship between drug exposure (e.g., %fT > MIC) and the observed antibacterial effect (reduction in bacterial load) is then modeled.

## **Visualizing Experimental Workflows**





Click to download full resolution via product page





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftazidime/Avibactam and Ceftolozane/Tazobactam: Second-generation β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Comparative pharmacodynamic profiling of Ceftolozane and ceftazidime]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606591#comparative-pharmacodynamic-profiling-of-ceftolozane-and-ceftazidime]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com